molecular formula C15H15NO3 B14222015 N-(3-hydroxy-4-methylphenyl)-4-methoxybenzamide CAS No. 723257-49-6

N-(3-hydroxy-4-methylphenyl)-4-methoxybenzamide

Cat. No.: B14222015
CAS No.: 723257-49-6
M. Wt: 257.28 g/mol
InChI Key: WVUVNZPBMCXXQF-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-methylphenyl)-4-methoxybenzamide: is an organic compound with the molecular formula C14H13NO2 . This compound is characterized by the presence of a benzamide group substituted with a hydroxy and methyl group on one phenyl ring and a methoxy group on the other phenyl ring. It is a solid at room temperature and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-methylphenyl)-4-methoxybenzamide typically involves the reaction of 3-hydroxy-4-methylbenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(3-hydroxy-4-methylphenyl)-4-methoxybenzamide can undergo oxidation reactions, particularly at the hydroxy and methyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

  • Reduction: : The compound can be reduced using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) , targeting the carbonyl group of the benzamide.

  • Substitution: : Electrophilic aromatic substitution reactions can occur, especially on the phenyl rings. Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe) can be used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride with iron as a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-hydroxy-4-methylphenyl)-4-methoxybenzamide has diverse applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: : Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

  • Industry: : Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The benzamide moiety can interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a benzamide group.

    4-Hydroxy-N-(3-methylphenyl)benzamide: Similar but with different substitution patterns on the phenyl rings.

    N-(3-hydroxyphenyl)-4-methylbenzamide: Similar but with different positions of the hydroxy and methyl groups.

Uniqueness

N-(3-hydroxy-4-methylphenyl)-4-methoxybenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

CAS No.

723257-49-6

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

N-(3-hydroxy-4-methylphenyl)-4-methoxybenzamide

InChI

InChI=1S/C15H15NO3/c1-10-3-6-12(9-14(10)17)16-15(18)11-4-7-13(19-2)8-5-11/h3-9,17H,1-2H3,(H,16,18)

InChI Key

WVUVNZPBMCXXQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)O

Origin of Product

United States

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